molecular formula C15H16ClN3OS B285551 N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide

Katalognummer B285551
Molekulargewicht: 321.8 g/mol
InChI-Schlüssel: OCBFMXXVEPHBJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in cytokine signaling pathways, which are involved in the regulation of immune responses and inflammation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Wirkmechanismus

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways and the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been shown to effectively suppress the production of pro-inflammatory cytokines, such as IL-6, IL-17, and IFN-γ, in vitro and in vivo. The compound has also been shown to reduce the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In clinical trials, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide is a potent and selective inhibitor of JAK enzymes, making it an ideal tool for studying the role of cytokine signaling pathways in various biological processes. However, the compound has some limitations, including its relatively short half-life, which requires frequent dosing in animal studies and clinical trials. In addition, the compound has been shown to have some off-target effects, such as the inhibition of other kinases, which may limit its specificity.

Zukünftige Richtungen

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has shown great promise as a potential therapeutic agent for various autoimmune and inflammatory diseases. Future research should focus on optimizing the pharmacokinetic properties of the compound to improve its efficacy and reduce its off-target effects. In addition, further studies are needed to investigate the long-term safety of the compound and its potential for use in combination with other immunomodulatory agents. Finally, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide may have potential applications in other areas of medicine, such as cancer therapy and transplantation medicine, which warrant further investigation.

Synthesemethoden

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide can be synthesized by a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-thiouracil, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferon-gamma (IFN-γ). By inhibiting JAK activity, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide can effectively suppress the immune response and reduce inflammation.

Eigenschaften

Molekularformel

C15H16ClN3OS

Molekulargewicht

321.8 g/mol

IUPAC-Name

N-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20)

InChI-Schlüssel

OCBFMXXVEPHBJW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C

Kanonische SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.